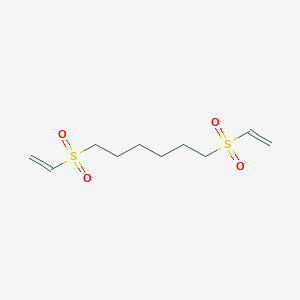

1,6-Di(ethenesulfonyl)hexane

Description

1,6-Di(ethenesulfonyl)hexane is a hexane-derived compound featuring ethenesulfonyl (-SO₂-CH=CH₂) groups at both terminal positions. Such bifunctional compounds are typically employed in polymerization, crosslinking, or as intermediates in organic synthesis. The sulfonyl groups enhance stability and polarity, influencing solubility and thermal properties compared to non-sulfonated analogs .

Properties

CAS No. |

55818-44-5 |

|---|---|

Molecular Formula |

C10H18O4S2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1,6-bis(ethenylsulfonyl)hexane |

InChI |

InChI=1S/C10H18O4S2/c1-3-15(11,12)9-7-5-6-8-10-16(13,14)4-2/h3-4H,1-2,5-10H2 |

InChI Key |

FXVRYTNFLAPWIW-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)CCCCCCS(=O)(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Di(ethenesulfonyl)hexane can be synthesized through a multi-step process involving the sulfonylation of hexane derivatives. One common method involves the reaction of hexane with ethenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of 1,6-Di(ethenesulfonyl)hexane may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Di(ethenesulfonyl)hexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the ethenesulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted hexane derivatives.

Scientific Research Applications

1,6-Di(ethenesulfonyl)hexane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.

Medicine: Explored for its role in drug development, particularly in the design of sulfonyl-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 1,6-Di(ethenesulfonyl)hexane involves its ability to interact with various molecular targets through its sulfonyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. The compound’s reactivity is influenced by the electronic and steric properties of the ethenesulfonyl groups, which facilitate specific binding and modification of target molecules.

Comparison with Similar Compounds

Table 1: Key Properties of Hexane Derivatives with Bifunctional Groups

Key Observations:

- Electron Effects: Sulfonyl and isocyanato groups are electron-withdrawing, enhancing electrophilicity and reactivity in crosslinking reactions, whereas diphenylphosphino and p-tolyloxy groups are electron-donating, favoring coordination chemistry .

- Molecular Weight: Bulky substituents (e.g., diphenylphosphino) significantly increase molecular weight, impacting volatility and diffusion rates in polymeric matrices .

Thermal and Solubility Characteristics

- 1,6-Di(ethenesulfonyl)hexane (Hypothesized): Expected to exhibit high thermal stability (due to sulfonyl groups) and moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Hexamethylene Diisocyanate (HDI): Low boiling point (~155°C) and high reactivity with hydroxyl groups, making it ideal for fast-curing polyurethanes .

- 1,6-Bis(p-tolyloxy)hexane: Crystalline structure (monoclinic, P21/c) with C–H···π interactions, contributing to thermal stability up to 200°C .

- 1,6-Diiodohexane: High density (1.25 g/cm³) and low solubility in water, suitable for hydrophobic alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.